![molecular formula C14H30O3Si B14299301 Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane CAS No. 116698-58-9](/img/structure/B14299301.png)
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane is a silicon-based compound that features an epoxy group and an ethoxy group attached to a propyl chain. This compound is known for its versatility in various chemical reactions and its applications in different fields such as materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane typically involves the reaction of 3-(oxiran-2-ylmethoxy)propylsilane with ethoxy groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and yield of the final product. The compound is then purified using techniques such as distillation and chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include diols, alcohols, and substituted silanes. These products are often used as intermediates in the synthesis of more complex compounds .
Wissenschaftliche Forschungsanwendungen
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based materials and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane involves the interaction of its functional groups with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds. The ethoxy group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable and durable materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxy(3-(oxiran-2-ylmethoxy)propyl)silane: Similar but with three ethoxy groups instead of two.
Uniqueness
Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane is unique due to its combination of ethoxy and epoxy groups, which provide it with distinct reactivity and versatility in various applications. Its ability to form stable siloxane bonds makes it particularly valuable in the production of high-performance materials .
Eigenschaften
CAS-Nummer |
116698-58-9 |
---|---|
Molekularformel |
C14H30O3Si |
Molekulargewicht |
274.47 g/mol |
IUPAC-Name |
ethoxy-[3-(oxiran-2-ylmethoxy)propyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H30O3Si/c1-6-17-18(12(2)3,13(4)5)9-7-8-15-10-14-11-16-14/h12-14H,6-11H2,1-5H3 |
InChI-Schlüssel |
IADPEWNXRCIVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOCC1CO1)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.